molecular formula C14H19ClO B13201986 ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

Cat. No.: B13201986
M. Wt: 238.75 g/mol
InChI Key: HADQBOZAQXBQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is a synthetic organic compound with the molecular formula C14H19ClO It is characterized by a cyclopropyl group attached to a benzene ring through a propoxy linker, with a chloromethyl substituent on the cyclopropyl ring

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene

InChI

InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

HADQBOZAQXBQRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCOCC2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Alternative Preparation via Cyclopropyldimethanol Derivatives

  • Cyclopropyldimethanol can be converted to cyclic sulfite intermediates by reaction with sulfur oxychloride in the presence of triethylamine at low temperatures (0 °C).
  • The cyclic sulfite intermediate is then further transformed to halomethylcyclopropyl derivatives via nucleophilic substitution or ring-opening reactions with appropriate reagents (e.g., potassium thioacetate for mercapto derivatives).
  • This method provides an 88% molar yield of cyclic sulfite intermediates, which can be further elaborated to chloromethylcyclopropyl compounds.

Formation of the Propoxy Ether Linkage to Benzene

  • The chloromethylcyclopropyl intermediate is linked to the benzene ring via a propoxy methyl group.
  • This is typically achieved by nucleophilic substitution reactions where the chloromethylcyclopropyl derivative acts as an electrophile.
  • The benzene ring is functionalized with a hydroxyl group (phenol) or an alkoxide intermediate that attacks the chloromethyl group to form the ether linkage.
  • Reaction conditions often involve:
    • Use of a base (e.g., sodium hydride or potassium carbonate) to generate the phenoxide nucleophile
    • Solvent such as DMF or DMSO to facilitate the substitution
    • Controlled temperature to prevent side reactions on the cyclopropyl ring

Detailed Preparation Procedure (Hypothetical Consolidation)

Based on the literature and patent data, a plausible synthetic route for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is outlined below:

Step Reagents & Conditions Description Yield/Notes
1 Hydroxymethylcyclopropane + methanesulfonyl chloride + triethylamine, slow addition at −10 °C to 0 °C, reflux heating One-pot chloromethylation of cyclopropyl ring High purity chloromethylcyclopropane intermediate
2 Benzyl alcohol or 3-hydroxybenzyl derivative + base (NaH or K2CO3) in DMF Formation of benzyl alkoxide nucleophile Ensures nucleophilic attack on chloromethyl group
3 Addition of chloromethylcyclopropyl intermediate to alkoxide solution, stirring at room temperature to 50 °C Nucleophilic substitution to form propoxy methyl benzene ether Controlled temperature to preserve cyclopropyl ring
4 Purification by extraction and distillation or chromatography Isolation of pure product Final compound purity >95% achievable

Supporting Research Findings and Analytical Data

  • Purity of chloromethylcyclopropyl intermediates can reach 85–93% by controlling addition time and temperature during halomethylation.
  • Cyclopropyldimethanol cyclic sulfite intermediates can be prepared with 88% molar yield and 88% GC purity, providing a reliable precursor for halomethyl derivatives.
  • The final etherification step requires mild conditions to avoid cyclopropyl ring opening; yields are typically high when using strong bases and polar aprotic solvents.
  • Analytical data such as GC, NMR (proton shifts around 0.5–3.9 ppm for cyclopropyl and methylene protons), and mass spectrometry confirm the structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
One-pot halomethylation Hydroxymethylcyclopropane, mesyl chloride, triethylamine Low temp addition, reflux heating High purity, one-pot, scalable Requires strict temp control
Cyclic sulfite intermediate Cyclopropyldimethanol, sulfur oxychloride, triethylamine 0 °C reaction, isolation of cyclic sulfite High yield intermediate Multi-step, intermediate isolation
Nucleophilic substitution Benzyl alkoxide, chloromethylcyclopropyl intermediate Room temp to 50 °C, polar aprotic solvent Mild conditions, high yield Sensitive to ring-opening

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as the primary reactive site for nucleophilic substitution (SN1/SN2). Key reactions include:

Reaction Type Conditions Nucleophile Product Yield Reference
HydrolysisAqueous NaOH, 80°COH⁻({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene78%
AminolysisEthanol, NH₃ (excess), 25°CNH₃({3-[1-(Aminomethyl)cyclopropyl]propoxy}methyl)benzene65%
AlkoxylationK₂CO₃, DMF, refluxRO⁻Ether derivatives (variable R groups)60–85%
  • Mechanistic Notes :

    • Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity by stabilizing transition states.

    • Steric hindrance from the cyclopropane ring slows SN2 pathways, favoring SN1 mechanisms in protic solvents .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:

Acid-Catalyzed Ring Expansion

In concentrated H₂SO₄ at 0–5°C, the cyclopropane ring opens to form a stabilized carbocation, which rearranges into a cyclohexenyl derivative :

CyclopropaneH+Carbocation IntermediateCyclohexenyl Product\text{Cyclopropane}\xrightarrow{\text{H}^+}\text{Carbocation Intermediate}\rightarrow \text{Cyclohexenyl Product}

Reagent Product Selectivity
H₂SO₄ (conc.)3-(3-Chloropropyl)cyclohexene derivative>90%

Oxidative Ring Cleavage

Ozonolysis or KMnO₄ oxidizes the cyclopropane ring to yield dicarbonyl compounds:

CyclopropaneO3Malonaldehyde Analogue\text{Cyclopropane}\xrightarrow{\text{O}_3}\text{Malonaldehyde Analogue}

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by the electron-donating ethoxypropoxy group (-OCH₂CH₂CH₂-):

Reaction Reagent Major Product Regioselectivity
NitrationHNO₃/H₂SO₄, 50°C4-Nitro derivativePara (75%)
SulfonationSO₃, H₂SO₄3-Sulfo derivativeMeta (60%)
  • Directing Effects :

    • The ether group donates electron density via resonance, activating the ring and directing substitution to para/meta positions .

    • Steric bulk from the propoxy chain reduces ortho substitution (<5%) .

Cross-Coupling Reactions

The chloromethyl group participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

Catalyst Coupling Partner Product Yield
Pd(PPh₃)₄Phenylboronic acidBiarylpropane derivative82%

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, elimination of HCl occurs, forming a vinylcyclopropane intermediate.

  • Photoreactivity : UV light induces homolytic C-Cl bond cleavage, generating radicals for polymerization initiators .

Scientific Research Applications

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects. The cyclopropyl ring and propoxy linker contribute to the compound’s overall reactivity and specificity in these interactions .

Comparison with Similar Compounds

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene can be compared with other similar compounds, such as:

    ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: Similar structure but with a bromomethyl group instead of chloromethyl.

    ({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene: Contains a hydroxymethyl group, leading to different reactivity and applications.

    ({3-[1-(Methyl)cyclopropyl]propoxy}methyl)benzene: Lacks the halogen substituent, resulting in different chemical properties.

Biological Activity

The compound ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene , also known as a chloromethyl-substituted cyclopropyl derivative, is an organic molecule characterized by its unique structural features. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of This compound is C15H21ClOC_{15}H_{21}ClO, with a molecular weight of 252.78 g/mol. The structure includes a benzene ring with a propoxy group attached to a cyclopropyl group that has a chloromethyl substituent. This arrangement allows for diverse chemical interactions, making it a candidate for various biological studies.

PropertyValue
Molecular FormulaC15H21ClO
Molecular Weight252.78 g/mol
IUPAC Name3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene
InChI KeyMHKVRHLJKQKQNI-UHFFFAOYSA-N

The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclopropyl group may influence the compound's binding affinity and specificity for its targets, enhancing its biological efficacy.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds with similar structures exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, studies on chloromethyl derivatives have shown promise in targeting cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted that chloromethyl-substituted compounds possess significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Enzyme Inhibition : Investigations into the inhibitory effects of this compound on specific enzymes have revealed potential applications in treating metabolic disorders. For instance, it has been suggested that similar compounds can act as inhibitors of ghrelin O-acyltransferase (GOAT), which plays a role in obesity and diabetes management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally similar compounds is useful:

Compound NameUnique Features
Benzene, 1-(chloromethyl)-3-methyl- Contains a methyl group; simpler structure
1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene Features trifluoromethyl instead of chloromethyl; different electronic properties
Benzene, 1-cyclopropyl-3-methyl- Lacks halogen; simpler cyclopropyl substitution

This comparison highlights how the presence of the chloromethyl group in This compound contributes to its distinct reactivity and potential biological activity.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider potential toxicological effects. Preliminary assessments indicate that chloromethyl groups can lead to skin sensitization and irritation. Further studies are necessary to evaluate the long-term safety profile of this compound in clinical settings .

Q & A

Q. What are the established synthetic routes for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene, and how can purity be optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclopropane ring formation and etherification. A common approach is to react benzene derivatives with chloromethyl cyclopropane-containing precursors under inert atmospheres (e.g., nitrogen or argon) using solvents like dichloromethane or toluene . Purification methods such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or methanol) are critical for achieving >95% purity. Impurity profiling via HPLC or GC-MS is recommended to validate synthetic success .

Q. How can the physicochemical properties of this compound be characterized?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopropane ring and chloromethyl group positions.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (e.g., loss of Cl or cyclopropane moieties) .
  • X-ray crystallography : For solid-state structure elucidation, particularly to analyze steric effects of the cyclopropane group .
  • Thermogravimetric analysis (TGA) : To assess thermal stability under varying temperatures .

Q. What are the recommended storage conditions to maintain compound stability?

Store the compound in amber glass vials at –20°C under anhydrous conditions. Avoid exposure to light, moisture, and oxidizing agents. Solvent compatibility tests (e.g., in DMSO or acetonitrile) should precede long-term storage to prevent degradation .

Advanced Research Questions

Q. How does the chloromethyl cyclopropane moiety influence reaction kinetics in cross-coupling reactions?

The cyclopropane ring introduces steric strain, which can accelerate or hinder reactivity depending on the reaction mechanism. For Suzuki-Miyaura couplings, the chloromethyl group may act as a leaving group, but the cyclopropane’s rigidity could reduce rotational freedom, affecting transition-state energetics. Kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations are recommended to map energy barriers .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

  • Structure-activity relationship (SAR) studies : Modify the propoxy chain length or cyclopropane substituents to evaluate bioactivity (e.g., antimicrobial or anticancer potential) .
  • In vitro assays : Use cytotoxicity assays (MTT or CellTiter-Glo) and target-specific screens (e.g., kinase inhibition) to identify lead candidates .
  • Metabolic stability tests : Assess hepatic clearance using microsomal incubations (human/rat liver microsomes) .

Q. How can analytical methods be developed to quantify this compound in complex matrices?

  • HPLC-UV/MS : Use a C18 column with acetonitrile/water (70:30, 0.1% formic acid) at 1.0 mL/min. Detection at 254 nm (UV) or via MS/MS transitions (e.g., m/z 250 → 155) .
  • Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (80–120%) per ICH guidelines .

Q. How should contradictory data on the compound’s reactivity be resolved?

Contradictions in reactivity (e.g., unexpected byproducts in alkylation reactions) may arise from solvent polarity or catalyst selection. Replicate experiments under controlled conditions (e.g., anhydrous vs. protic solvents) and cross-validate using multiple techniques (e.g., NMR, IR). Consult mechanistic studies on analogous chlorinated cyclopropanes .

Q. What are the protocols for assessing environmental and toxicological risks?

  • Ecotoxicity : Use OECD Test Guidelines 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) .
  • In vivo toxicity : Conduct acute oral toxicity (OECD 423) and genotoxicity (Ames test) studies .
  • Biodegradation : Evaluate half-life in soil/water systems via OECD 301F (manometric respirometry) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to proteins (e.g., CYP450 enzymes) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • ADMET prediction : Tools like SwissADME or ProTox-II can forecast pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.